

Navigating the Toxicological Landscape of 2-tert-Butoxyethanol: A Guide for Researchers

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Compound of Interest

Compound Name: 2-tert-Butoxyethanol

Cat. No.: B042023

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Disclaimer: Information regarding the toxicology and ecotoxicity of **2-tert-butoxyethanol** is limited in publicly available scientific literature. The following guide provides a comprehensive overview of the toxicological profile of the closely related structural isomer, 2-butoxyethanol, to serve as a surrogate reference. It is crucial to note that due to structural differences, particularly the tertiary butyl group in **2-tert-butoxyethanol**, the toxicological and metabolic profiles may differ significantly. Therefore, the data presented for 2-butoxyethanol should not be directly extrapolated to **2-tert-butoxyethanol**. Further research is imperative to characterize the specific hazards of **2-tert-butoxyethanol**.

Physicochemical Properties

A foundational understanding of a chemical's properties is essential for assessing its toxicological and ecotoxicological potential.

Property	Value for 2-tert-Butoxyethanol	Value for 2-Butoxyethanol	Reference
CAS Number	7580-85-0	111-76-2	[1]
Molecular Formula	C6H14O2	C6H14O2	[1]
Molecular Weight	118.17 g/mol	118.17 g/mol	[1]
Boiling Point	144.0 ± 8.0 °C at 760 mmHg	171 °C	[2]
Flash Point	47.3 ± 7.7 °C	67 °C	[2]
Vapor Pressure	2.1 ± 0.6 mmHg at 25°C	0.88 mmHg at 25 °C	[2]
LogP	0.43	0.81	[2]
Water Solubility	Data not available	Miscible	[3]

Mammalian Toxicology

The toxicological assessment of 2-butoxyethanol reveals effects on various organ systems, with hematotoxicity being a key concern in animal models.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the immediate hazards of a substance upon a single exposure.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	2.5 g/kg	[3]
LD50	Mouse	Oral	1400 mg/kg body weight	[4]
LD50	Guinea Pig	Oral	1200 mg/kg body weight	[4]
LD50	Rabbit	Oral	320 mg/kg body weight	[4]
LC50 (4h)	Rat (male)	Inhalation	486 ppm (2347 mg/m ³)	[4]
LC50 (4h)	Rat (female)	Inhalation	450 ppm (2174 mg/m ³)	[4]
LC50 (7h)	Mouse	Inhalation	700 ppm (3381 mg/m ³)	[4]

Sub-chronic and Chronic Toxicity

Repeated exposure studies provide insights into the potential for cumulative toxicity and target organ damage.

Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
9 days	Rat	Inhalation	20 ppm	86 ppm	Decreased hemoglobin, increased mean corpuscular volume	[2]
13 weeks	Rat	Inhalation	25 ppm	77 ppm	Decreased red blood cell counts and hemoglobin	[4]
2 years	Rat	Inhalation	-	31.2 ppm	Hemolytic anemia	[5]

Skin and Eye Irritation

2-butoxyethanol is recognized as an irritant to the skin and eyes.

Endpoint	Species	Result	Reference
Skin Irritation	Human	Irritant	[6]
Eye Irritation	Human	Irritant	[6]

Carcinogenicity and Genotoxicity

The carcinogenic potential of 2-butoxyethanol has been investigated in animal studies, with some evidence of carcinogenicity in rodents. However, its relevance to humans is debated.[3] Genotoxicity assays have generally shown negative results.[4]

Assay Type	System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[7]
In vivo Micronucleus	Mouse Bone Marrow	Negative	[7]

Ecotoxicology

The environmental impact of a chemical is assessed by its toxicity to various aquatic and terrestrial organisms.

Aquatic Toxicity

Species	Endpoint (Duration)	Value	Reference
Palaemonetes pugio (grass shrimp)	LC50	Most sensitive species reported	[5]
Daphnia magna (water flea)	EC50 (48h)	>100 mg/L	[7]
Pseudokirchneriella subcapitata (green algae)	EC50 (72h)	1840 mg/L	[8]
Fish	LC50 (96h)	>100 mg/L	[7]

Environmental Fate and Biodegradation

2-butoxyethanol is not expected to persist in the environment. It biodegrades in soil and water with a half-life of 1 to 4 weeks.[3] It has a low potential for bioaccumulation.[5]

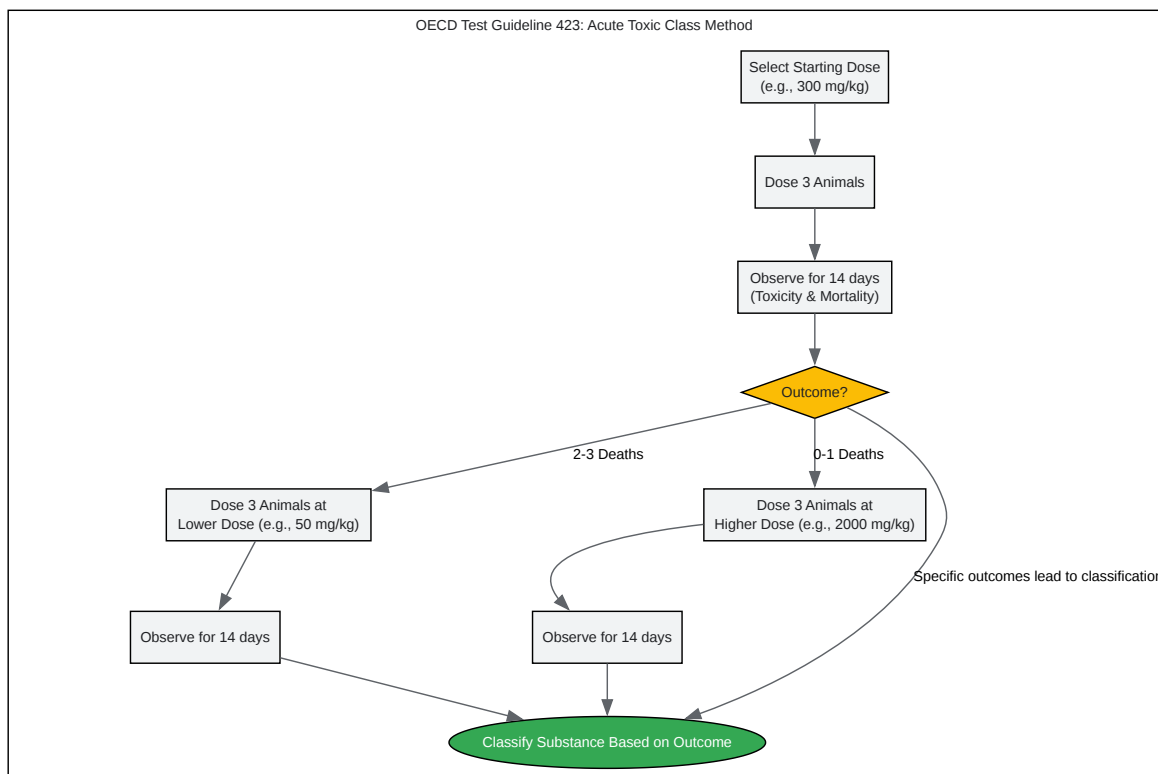
Experimental Protocols

Toxicological and ecotoxicological studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

- **Animal Selection:** Typically, a single sex (usually females) of a rodent species (e.g., rats) is used.
- **Housing and Acclimatization:** Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.
- **Dose Administration:** The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
- **Stepwise Procedure:** The test proceeds in a stepwise manner, with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.
- **Observation:** Animals are observed for signs of toxicity and mortality for up to 14 days.
- **Data Analysis:** The results are used to classify the substance into a hazard category based on its acute toxicity.



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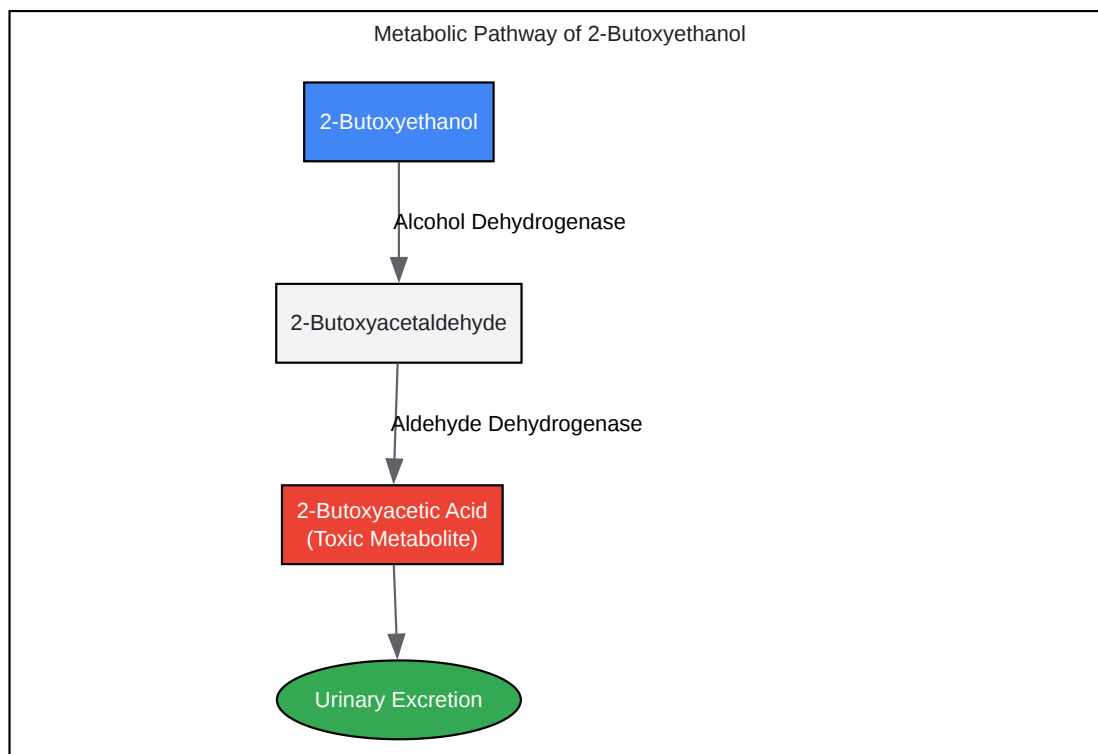
Workflow for an acute oral toxicity study following OECD TG 423.

Metabolism and Mechanism of Toxicity

The toxicity of many glycol ethers is dependent on their metabolism to reactive intermediates.

Metabolism of 2-Butoxyethanol

2-Butoxyethanol is metabolized in mammals primarily by alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to 2-butoxyacetic acid (BAA). BAA is considered the primary toxic metabolite responsible for the hematotoxic effects observed in rodents.[4]

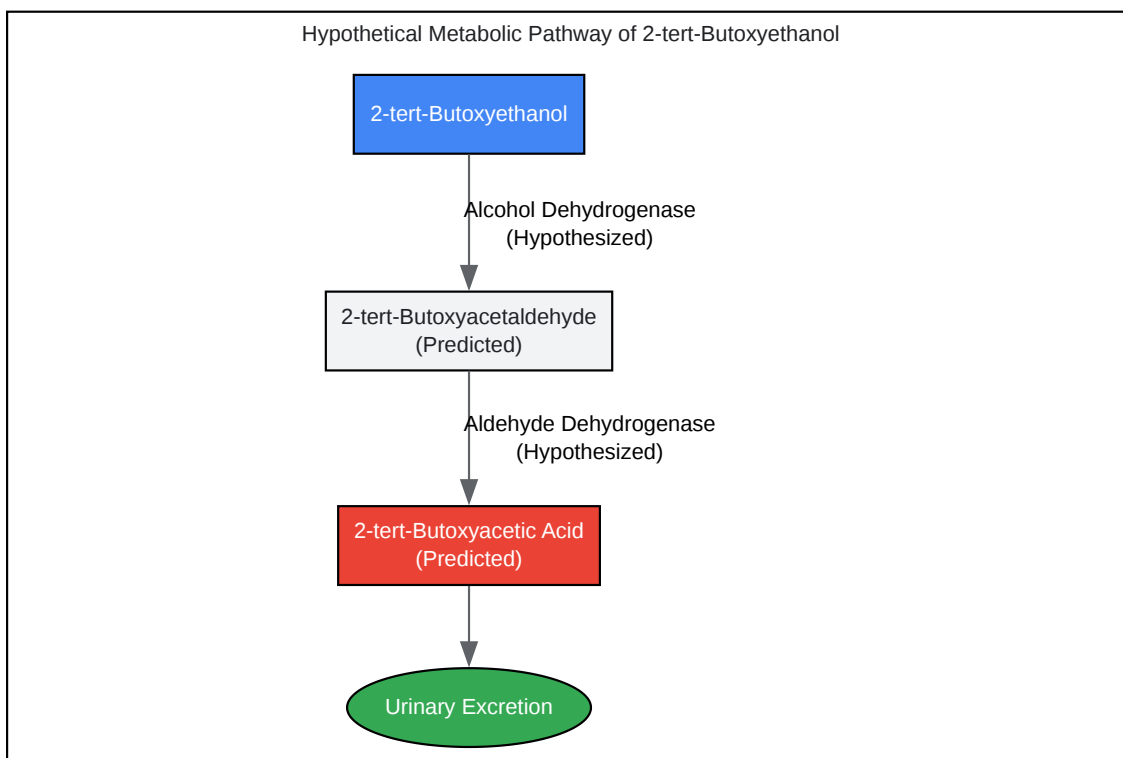


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Metabolic activation of 2-butoxyethanol to its toxic metabolite.

Hypothetical Metabolism of 2-tert-Butoxyethanol

Due to the tertiary butyl group, the metabolism of **2-tert-butoxyethanol** may be sterically hindered compared to 2-butoxyethanol. It is plausible that it could undergo oxidation to 2-tert-butoxyacetic acid, but the rate and extent of this conversion are unknown. Alternatively, other metabolic pathways might be more prominent. This proposed pathway is hypothetical and requires experimental verification.



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*A predicted metabolic pathway for **2-tert-butoxyethanol**.*

Conclusion and Future Directions

While a substantial body of data exists for 2-butoxyethanol, there is a critical need for robust toxicological and ecotoxicological studies on **2-tert-butoxyethanol**. The structural differences between these isomers may lead to significant variations in their metabolic fate and toxicity. Future research should focus on conducting a full suite of toxicity tests following established international guidelines to accurately characterize the hazard profile of **2-tert-butoxyethanol** and ensure its safe handling and use.

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